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Introduction and Clinical Relevance

Futibatinib is an orally administered, irreversible fibroblast growth factor receptor (FGFR) 1-4

inhibitor approved for the treatment of previously treated, unresectable, locally advanced or metastatic

intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or rearrangements. [1] [2] As a targeted

therapy, its oral bioavailability can potentially be influenced by various physiological factors. Understanding

the impact of food and concomitant medications on futibatinib's pharmacokinetics (PK) is therefore critical

for optimizing therapeutic efficacy and ensuring patient safety in both clinical trials and real-world practice.

These application notes consolidate findings from dedicated phase I studies to provide evidence-based

guidelines on futibatinib administration, specifically addressing food effects and drug-drug interactions.

The irreversible binding mechanism of futibatinib differentiates it from reversible ATP-competitive FGFR

inhibitors and may influence its pharmacological profile and interaction potential. [3] The drug's approval

under the FDA's accelerated approval program was based on a demonstrated objective response rate of

42% and a median duration of response of 9.7 months in the pivotal FOENIX-CCA2 trial, highlighting

the importance of maintaining optimal exposure to preserve this efficacy. [1]
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Key Pharmacokinetic Properties of Futibatinib

Futibatinib demonstrates predictable and well-characterized pharmacokinetic properties that form the basis

for its dosing recommendations:

Linearity: Futibatinib exposure increases proportionally over the dose range of 4 to 24 mg. [1]

Absorption: The drug is rapidly absorbed after oral administration, with a time to maximum plasma
concentration (Tmax) of approximately 1.5-2 hours under fasted conditions. [3] [4]

Accumulation: No clinically relevant accumulation is observed after repeated once-daily dosing of
the standard 20 mg dose. [1]

Half-life: The mean elimination half-life is approximately 2.9-3 hours. [3] [5]
Metabolism: Futibatinib is primarily metabolized by CYP3A and, to a lesser extent, by CYP2C9 and
CYP2D6. It is a substrate of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).
[1] [5]

Excretion: After a single oral dose, over 90% of radioactivity is recovered in feces, indicating
hepatic elimination predominates, with renal clearance playing a minimal role. [3]

Quantitative Food Effect Assessment

A dedicated, open-label, phase I crossover study (N=17) evaluated the effect of a high-fat, high-calorie meal

on the single-dose pharmacokinetics of futibatinib 20 mg in healthy adult volunteers. [4]

Study Design and Methodology

Design: Open-label, randomized, two-period, two-treatment crossover study.

Participants: Healthy adult volunteers (N=17).
Interventions:

Fasted: Futibatinib 20 mg administered after an overnight fast of at least 10 hours.
Fed: Futibatinib 20 mg administered within 30 minutes after starting a high-fat, high-calorie

meal (approximately 800-1000 calories, with 50-65% from fat).
Washout: 7-day washout period between treatments.

PK Assessments: Intensive blood sampling for futibatinib plasma concentrations over time to
determine key PK parameters including AUC0-∞ (area under the plasma concentration-time curve

from time zero to infinity), Cmax (maximum plasma concentration), and Tmax (time to Cmax). [4]
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Results and Data Analysis

Table 1: Food Effect on Futibatinib Pharmacokinetics (20 mg dose)

PK Parameter
Fasted
State

Fed
State

Geometric
Mean Ratio
(GMR)

90%
Confidence
Interval

Clinical
Significance

AUC0-∞ Baseline Baseline 88.8% 79.8% - 98.9% Not clinically
meaningful

Cmax Baseline Baseline Not significant Not significant Not clinically
meaningful

Median Tmax 1.5 hours 4.0
hours

- - Statistically
significant delay

(p<0.0001)

Overall
Conclusion

No clinically
relevant impact

The study concluded that the 11.2% reduction in overall exposure (AUC) under fed conditions and the

delayed Tmax are not considered clinically meaningful, supporting administration without regard to meals.

[4]

Drug-Drug Interaction Profiles

Proton Pump Inhibitor (PPI) Interaction Study

The potential interaction between futibatinib and the proton pump inhibitor lansoprazole was evaluated in a

phase I study (N=20). [4]

Study Design: Open-label, fixed-sequence study where subjects received futibatinib 20 mg alone,
followed by a 2-day washout, then lansoprazole 60 mg once daily for 5 days, with futibatinib 20 mg

co-administered on day 5.
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Results: No significant differences in futibatinib exposure were observed between futibatinib
administered alone and futibatinib co-administered with lansoprazole.
Conclusion: Concomitant use of acid-reducing agents like PPIs is unlikely to have clinically
meaningful impacts on futibatinib bioavailability. [4]

Metabolic and Transporter-Mediated Interactions

Based on in vitro and clinical studies, several important interactions have been characterized:

Table 2: Futibatinib Drug Interaction Summary

Interacting Drug
Interaction
Mechanism

Effect on
Futibatinib
Exposure

Clinical
Management

Dual P-gp and Strong CYP3A
Inhibitors (e.g., itraconazole)

Inhibition of

metabolism and
transport

AUC increased by
40-50%

Avoid concomitant

use

Dual P-gp and Strong CYP3A
Inducers (e.g., rifampin)

Induction of
metabolism and

transport

AUC decreased by
50-60%

Avoid concomitant
use

Grapefruit Products CYP3A inhibition Potential increase Avoid during

treatment

Acid-Reducing Agents (PPIs,

H2 blockers, antacids)

Gastric pH alteration No significant

change

No dose

adjustment needed

[6] [1] [7]

The diagram below illustrates futibatinib's key metabolic pathways and interaction mechanisms:
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Special Population Considerations

Hepatic Impairment

A phase I open-label study evaluated the pharmacokinetics and safety of a single 20 mg futibatinib dose in

subjects with hepatic impairment compared to matched healthy controls:

Study Population: 22 subjects with hepatic impairment (8 mild, 8 moderate, and 6 severe by Child-
Pugh classification) and 16 matched healthy controls. [3]

Key Findings:
Mild impairment: AUC increased by 21%, Cmax increased by 43%

Moderate impairment: AUC increased by 20%, Cmax increased by 15%

Severe impairment: AUC increased by 18%, Cmax increased by 10%
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Clinical Significance: These changes were not considered clinically relevant, and no dose
adjustments are recommended for patients with mild, moderate, or severe hepatic impairment. [3]

Table 3: Hepatic Impairment Study Results

Child-Pugh Class Change in AUC0-∞ Change in Cmax Recommended Action

Mild (Class A) +21% +43% No dose adjustment needed

Moderate (Class B) +20% +15% No dose adjustment needed

Severe (Class C) +18% +10% No dose adjustment needed

Experimental Protocols

Protocol for Food Effect Bioavailability Studies

Objective: To evaluate the effect of food on the rate and extent of futibatinib absorption.

Study Design: Randomized, open-label, single-dose, two-treatment, two-period crossover study with a

washout period of at least 7 days between treatments.

Subjects: Healthy adult volunteers (target N=16-20).

Test Product: Futibatinib 20 mg (5 × 4 mg tablets).

Treatments:

Treatment A (Fasted): Futibatinib administered after at least a 10-hour overnight fast.

Treatment B (Fed): Futibatinib administered within 30 minutes after starting a high-fat, high-calorie
meal (approximately 800-1000 calories with 50-65% derived from fat).

Pharmacokinetic Sampling: Serial blood samples collected pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24,

and 48 hours post-dose.

Analytical Method: Validated LC-MS/MS method for quantification of futibatinib plasma concentrations.
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Statistical Analysis:

Calculate AUC0-t, AUC0-∞, Cmax, Tmax, and half-life for both treatments.

Compute geometric mean ratios (GMR) and 90% confidence intervals for AUC and Cmax.

Use ANOVA model including sequence, subject, period, and treatment effects.

Bioequivalence Criteria: No formal bioequivalence criteria, but a reduction in AUC of less than 20% is

considered not clinically relevant. [4]

Protocol for Drug-Drug Interaction Studies

Objective: To evaluate the effect of a strong CYP3A/P-gp inhibitor on futibatinib pharmacokinetics.

Study Design: Open-label, fixed-sequence, two-period study.

Subjects: Healthy adult volunteers (target N=16-20).

Treatments:

Period 1: Single dose of futibatinib 20 mg alone.

Washout: 7-day washout period.
Period 2: Itraconazole 200 mg once daily for 5 days, with futibatinib 20 mg co-administered on day

5.

Pharmacokinetic Sampling: Serial blood samples collected over 48 hours after each futibatinib dose.

Analytical Method: Validated LC-MS/MS method for futibatinib quantification.

Statistical Analysis:

Compare futibatinib PK parameters (AUC0-∞, Cmax) between periods.

Calculate GMR and 90% confidence intervals.

An increase in futibatinib exposure >30% may be considered clinically relevant. [1]

Clinical Implementation Guidelines

Based on the comprehensive evaluation of food effects and drug interactions:
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Administration: Futibatinib can be administered with or without food at approximately the same

time each day. [6] [7]
Dosing Form: Tablets should be swallowed whole and not crushed, chewed, split, or dissolved. [6]

Missed Dose: If a dose is missed by more than 12 hours or if vomiting occurs, patients should
resume dosing with the next scheduled dose. [6] [7]

Concomitant Medications:
Avoid: Dual P-gp and strong CYP3A inhibitors and inducers.

No Restrictions: Acid-reducing agents (PPIs, H2 antagonists, antacids).
Avoid Grapefruit: Patients should avoid grapefruit products during treatment. [6] [7]

Special Populations: No dose adjustment is necessary for patients with hepatic impairment. [3]

Conclusion

Futibatinib demonstrates a favorable pharmacokinetic profile with minimal clinically relevant food effects

or interactions with acid-reducing agents. The lack of requirement for fasting or avoidance of acid-

reducing agents simplifies patient administration and may improve adherence compared to some other

targeted therapies. However, the significant interactions with dual P-gp and strong CYP3A modulators

necessitate careful medication review and patient counseling.

These findings support the current labeling recommendations that futibatinib can be administered without

regard to meals and without restrictions concerning acid-reducing agents, providing flexibility for patients

and clinicians. The comprehensive pharmacokinetic data available for futibatinib exemplifies a robust drug

development program that adequately characterizes factors potentially influencing drug exposure, thereby

optimizing its therapeutic application in clinical practice.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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